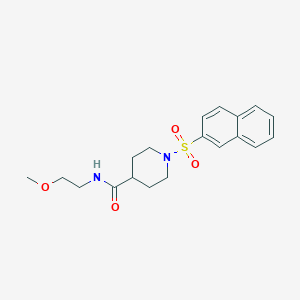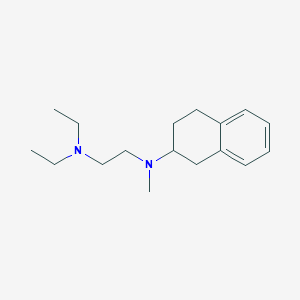![molecular formula C17H16N2O2S B5368626 5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5368626.png)
5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide is not fully understood. However, it has been suggested that this compound may act by binding to specific proteins or enzymes, thereby modulating their activity. It has also been proposed that this compound may exert its effects by interfering with specific biological pathways, such as those involved in inflammation or cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in cell culture models. It has also been demonstrated to induce apoptosis (programmed cell death) in cancer cells, suggesting potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide in lab experiments is its relative ease of synthesis, which allows for the production of large quantities of the compound. Additionally, this compound has shown promising activity in various biological assays, making it a potentially useful tool for studying specific biological pathways. However, one limitation of using this compound is its relatively limited availability, which may make it difficult to obtain for some research groups.
Orientations Futures
There are several future directions for research on 5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide. One potential area of investigation is the development of novel drugs based on this compound, which could be used to treat various diseases, such as cancer or inflammatory disorders. Another potential direction is the use of this compound as a tool to study specific biological pathways or protein-protein interactions. Finally, further research is needed to fully elucidate the mechanism of action of this compound, which could provide insights into its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide involves the reaction of 2-furancarboxaldehyde with 4-methylphenylthiocyanate in the presence of sodium methoxide. The resulting intermediate is then treated with methyl iodide and potassium carbonate, leading to the formation of the final product. The overall synthesis process is relatively simple and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In drug discovery, it has been investigated as a potential lead compound for the development of novel drugs targeting specific biological pathways. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme kinetics.
Propriétés
IUPAC Name |
5-methyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-3-6-13(7-4-11)17-19-14(10-22-17)9-18-16(20)15-8-5-12(2)21-15/h3-8,10H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDNZZAWNKTWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R,11aS)-3-(1H-indol-2-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5368567.png)

![(3S*,5S*)-1-benzyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368575.png)
![5-[(2,6-dichlorophenoxy)methyl]-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5368589.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5368597.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5368601.png)
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5368607.png)
![N~4~-[1-(1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5368613.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5368623.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5368630.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5368636.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5368640.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B5368648.png)